2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide
Description
2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide is a chiral amide derivative featuring a cyclopropyl group, a pyrazine ring, and an (S)-configured ethylamine backbone.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)propanamide |
InChI |
InChI=1S/C12H18N4O/c1-8(13)12(17)16(10-3-4-10)9(2)11-7-14-5-6-15-11/h5-10H,3-4,13H2,1-2H3 |
InChI Key |
FQTNOJRFLSCMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C2CC2)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclopropyl group: Starting with a suitable cyclopropyl precursor.
Introduction of the pyrazine ring: Using a pyrazine derivative.
Amide bond formation: Coupling the cyclopropyl and pyrazine intermediates through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing the amide group to an amine.
Substitution: Substituting functional groups on the pyrazine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide could have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its potential as a biochemical probe or inhibitor.
Medicine: Exploring its therapeutic potential as a drug candidate.
Industry: Utilizing its unique properties in material science or catalysis.
Mechanism of Action
The mechanism of action for 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide would depend on its specific biological or chemical target. It might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Features and Modifications
The compound’s key structural elements include:
- Cyclopropyl group : Imparts steric hindrance and metabolic stability.
- Pyrazin-2-yl substituent : Enhances π-π stacking and hydrogen-bonding interactions.
- (S)-Chiral center : Influences stereoselective binding.
Comparisons with structurally related compounds (Table 1) highlight variations in substituents and their implications:
Table 1: Structural Comparison of Key Analogs
Analytical Characterization
Common techniques across analogs include:
Biological Activity
2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide, a compound with the chemical formula , has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a pyrazinyl moiety, which are significant for its pharmacological properties. Its structure can be represented as follows:
Key Properties:
- Molecular Weight : 280.34 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Receptor Binding : The compound shows affinity for several receptors, including:
- Serotonin Receptors : Modulates serotonin levels, potentially influencing mood and anxiety disorders.
- Dopamine Receptors : May affect dopaminergic signaling pathways, relevant in neuropsychiatric conditions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.
- Cellular Effects : The compound has been shown to induce apoptosis in cancer cell lines, indicating potential anti-cancer properties.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's efficacy against various cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HT-29 (colon cancer) | 15.4 | Induction of apoptosis |
| PC-3 (prostate cancer) | 12.7 | Growth inhibition |
| SH-SY5Y (neuroblastoma) | 18.5 | Neuroprotective effects observed |
These results indicate that 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide exhibits significant cytotoxicity against certain cancer cell lines while also showing promise in neuroprotection.
Case Studies
-
Case Study on Cancer Treatment :
- A study investigated the effects of the compound on HT-29 cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress.
-
Neuroprotective Effects :
- Another study focused on SH-SY5Y cells demonstrated that the compound could prevent neurodegeneration induced by oxidative stress. It was observed that it upregulated antioxidant enzymes, providing a protective effect against neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
